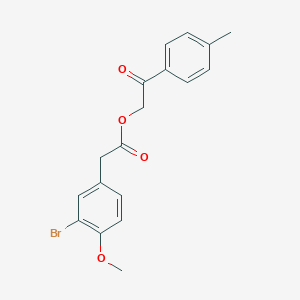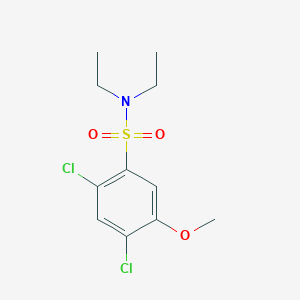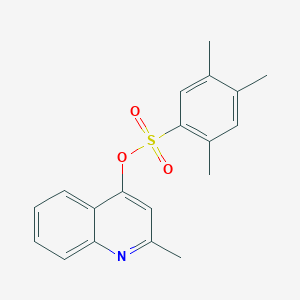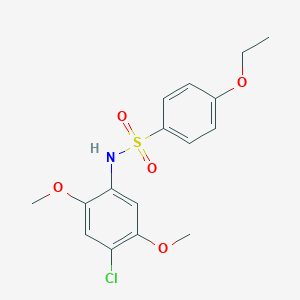![molecular formula C17H19NO5 B288832 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one, also known as DMMC, is a synthetic compound that has gained significant attention in scientific research. DMMC belongs to the class of coumarin derivatives and is known for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is not fully understood. However, it has been proposed that 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one exerts its anticancer effects through the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is believed to be due to its ability to interfere with the replication of viral RNA.
Biochemical and Physiological Effects:
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has also been shown to reduce the expression of several inflammatory cytokines, which are involved in the inflammatory response. Additionally, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been found to modulate the activity of several enzymes, including protein kinases and phosphatases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to have low toxicity, making it a safer alternative to other compounds that are used in cancer therapy. However, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to explore its potential as a treatment for viral infections, particularly in combination with other antiviral drugs. Additionally, further research is needed to elucidate the mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one involves the reaction between 4-hydroxycoumarin and 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one. The purity of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. The anti-inflammatory properties of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one have also been investigated, and it has been found to reduce inflammation in animal models of inflammatory diseases.
Propiedades
Nombre del producto |
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one |
|---|---|
Fórmula molecular |
C17H19NO5 |
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
3-(2,6-dimethylmorpholine-4-carbonyl)-6-methoxychromen-2-one |
InChI |
InChI=1S/C17H19NO5/c1-10-8-18(9-11(2)22-10)16(19)14-7-12-6-13(21-3)4-5-15(12)23-17(14)20/h4-7,10-11H,8-9H2,1-3H3 |
Clave InChI |
LEMIBJYLURXYFR-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
SMILES canónico |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)




![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)

